molecular formula C39H47N3O9S B1532950 Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH CAS No. 1926163-07-6

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH

Cat. No.: B1532950
CAS No.: 1926163-07-6
M. Wt: 733.9 g/mol
InChI Key: BKUFCMLAJDLDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is a complex amino acid derivative commonly used in peptide synthesis. It consists of an amino group protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, a lysine side chain protected by the Boc (tert-butyloxycarbonyl) group, and a cysteine residue modified with a Psi(Dmp,H)pro group. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH typically involves multiple steps:

  • Fmoc Protection: : The amino group of lysine is protected using the Fmoc group.

  • Boc Protection: : The lysine side chain is protected with the Boc group.

  • Cysteine Modification: : The cysteine residue is modified with the Psi(Dmp,H)pro group.

  • Coupling: : The protected lysine and cysteine residues are coupled together to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reaction time, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: can undergo various chemical reactions, including:

  • Oxidation: : The cysteine residue can be oxidized to form disulfide bonds.

  • Reduction: : The compound can be reduced to remove protecting groups.

  • Substitution: : The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include iodine and oxidizing agents like hydrogen peroxide.

  • Reduction: : Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Disulfide Bonds: : Oxidation of cysteine residues forms disulfide bonds, resulting in cyclic peptides or cross-linked structures.

  • Deprotection Products: : Reduction reactions yield deprotected amino acids, which can be further used in peptide synthesis.

Scientific Research Applications

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Peptide Synthesis: : It is a key reagent in the synthesis of peptides and proteins, allowing for the creation of complex biomolecules.

  • Drug Development: : The compound is used in the development of therapeutic peptides and proteins, which can be used as drugs or drug candidates.

  • Biological Studies: : It is used in biological studies to understand protein structure and function, as well as in the study of protein-protein interactions.

Mechanism of Action

The mechanism by which Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH exerts its effects involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups ensure that the amino and lysine side chain groups remain unreactive until the appropriate deprotection steps are taken. The cysteine residue can form disulfide bonds, which are crucial for the stability and function of the synthesized peptides.

Comparison with Similar Compounds

Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH: is similar to other Fmoc-protected amino acids used in peptide synthesis, such as Fmoc-Lys(Boc)-OH and Fmoc-Cys(Trt)-OH . its unique combination of protecting groups and cysteine modification makes it particularly useful for specific applications in peptide synthesis and drug development.

List of Similar Compounds

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Lys(Fmoc)-OH

  • Fmoc-Cys(Acm)-OH

  • Fmoc-Cys(Mmt)-OH

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUFCMLAJDLDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH
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Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH
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Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH
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Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH
Reactant of Route 6
Fmoc-Lys(Boc)-Cys(Psi(Dmp,H)pro)-OH

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